molecular formula C17H27NO B12727304 N-(alpha-Methylphenethyl)-2-propylvaleramide CAS No. 4344-64-3

N-(alpha-Methylphenethyl)-2-propylvaleramide

Katalognummer: B12727304
CAS-Nummer: 4344-64-3
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: ICNNYNOICCHPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of N-(alpha-Methylphenethyl)-2-propylvaleramide can be achieved through several synthetic routes. One common method involves the reaction of alpha-methylphenethylamine with 2-propylvaleric acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

N-(alpha-Methylphenethyl)-2-propylvaleramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(alpha-Methylphenethyl)-2-propylvaleramide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and signaling pathways. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for other chemical products.

Wirkmechanismus

The mechanism of action of N-(alpha-Methylphenethyl)-2-propylvaleramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(alpha-Methylphenethyl)-2-propylvaleramide can be compared with other similar compounds, such as alpha-methylphenethylamine and its derivatives. These compounds share a similar phenylpropane backbone but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules

Eigenschaften

CAS-Nummer

4344-64-3

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

N-(1-phenylpropan-2-yl)-2-propylpentanamide

InChI

InChI=1S/C17H27NO/c1-4-9-16(10-5-2)17(19)18-14(3)13-15-11-7-6-8-12-15/h6-8,11-12,14,16H,4-5,9-10,13H2,1-3H3,(H,18,19)

InChI-Schlüssel

ICNNYNOICCHPCG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)C(=O)NC(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.